molecular formula C20H20O5S B5146738 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B5146738
M. Wt: 372.4 g/mol
InChI Key: YEWRQSONRKRVPZ-UHFFFAOYSA-N
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Description

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system substituted with methyl, propyl, and benzenesulfonate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen ring can lead to the formation of dihydrochromen derivatives.

    Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The benzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate: Similar structure but with a phenyl group instead of a propyl group.

    7-Acetoxy-4-methylcoumarin: A related coumarin derivative with an acetoxy group at the 7-position.

    8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but with an iodo group at the 8-position.

Uniqueness

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5S/c1-4-5-15-12-19(21)24-20-14(3)18(11-10-17(15)20)25-26(22,23)16-8-6-13(2)7-9-16/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWRQSONRKRVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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